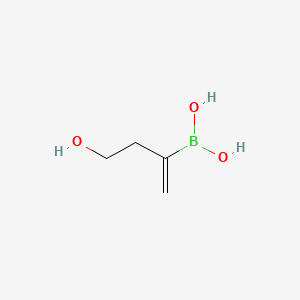
(4-Hydroxybut-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxybut-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a hydroxybutenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxybut-1-en-2-yl)boronic acid typically involves the hydroboration of 4-hydroxybut-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) and an oxidizing agent like hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxybut-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of 4-oxobut-1-en-2-yl boronic acid.
Reduction: Formation of (4-hydroxybutyl)boronic acid.
Substitution: Formation of various biaryl compounds when coupled with aryl halides.
Scientific Research Applications
(4-Hydroxybut-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Hydroxybut-1-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in the Suzuki-Miyaura coupling, leading to the formation of carbon-carbon bonds. The hydroxyl group can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(4-Hydroxybut-1-en-2-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. Additionally, the hydroxybutenyl chain provides a flexible scaffold for further functionalization and derivatization.
Properties
Molecular Formula |
C4H9BO3 |
|---|---|
Molecular Weight |
115.93 g/mol |
IUPAC Name |
4-hydroxybut-1-en-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO3/c1-4(2-3-6)5(7)8/h6-8H,1-3H2 |
InChI Key |
GQIXVOOOGGWAMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)CCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















